Phenyl({[4-phenyl-5-(pyridin-4-YL)-1,2,4-triazol-3-YL]sulfanyl})acetic acid
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Overview
Description
Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid involves several steps. One common method starts with the reaction of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, followed by the addition of NaOH and hydrochloric acid to obtain 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloroacetonitrile in the presence of NaOH and N,N-dimethylformamide (DMF) to yield the final product .
Chemical Reactions Analysis
Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid involves its interaction with various molecular targets and pathways. The triazole ring in the compound can bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Phenyl({[4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl})acetic acid is unique compared to other triazole derivatives due to its specific structure and properties. Similar compounds include:
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that contains a triazole ring.
Rufinamide: An antiepileptic drug with a triazole structure.
These compounds share the triazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications.
Properties
Molecular Formula |
C21H16N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-phenyl-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C21H16N4O2S/c26-20(27)18(15-7-3-1-4-8-15)28-21-24-23-19(16-11-13-22-14-12-16)25(21)17-9-5-2-6-10-17/h1-14,18H,(H,26,27) |
InChI Key |
IBAIQZODUZLBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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